molecular formula C19H22N2O B11833546 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one

Cat. No.: B11833546
M. Wt: 294.4 g/mol
InChI Key: WCFWNGQDFGHDJH-UHFFFAOYSA-N
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Description

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their significant biological and chemical properties. Azetidin-2-ones are four-membered lactam rings that have been extensively studied due to their presence in various biologically active molecules, including antibiotics like penicillin and cephalosporins

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidin-2-one ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidin-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by its unique four-membered lactam ring structure. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other medicinal applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular structure of this compound features:

  • Amino group at the C-3 position.
  • Two 4-ethylphenyl substituents at the C-1 and C-4 positions.

This configuration contributes to its significant molecular weight and complex reactivity, which includes nucleophilic substitutions and hydrolysis under various conditions.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects , particularly against cancer cell lines. For instance, studies have shown that azetidinones can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical as it disrupts cell division in rapidly proliferating cancer cells .

Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that azetidinone derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells. The compounds were evaluated for their ability to inhibit tubulin assembly and induce apoptosis. The findings suggested that structural modifications at the C-3 position could enhance antiproliferative activity, highlighting the importance of structure-activity relationships in drug design .

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical pathways, including:

  • Nucleophilic substitution reactions involving azetidinone precursors.
  • Cycloaddition reactions that leverage the reactivity of the amino group.
  • Hydrolysis under acidic or basic conditions to yield desired derivatives.

Structure-Activity Relationship (SAR)

The biological activity of azetidinones is closely linked to their structural features. The following table summarizes some related compounds and their notable activities:

Compound NameStructure FeaturesNotable Activities
Ezetimibe1,4-diaryl azetidinoneCholesterol absorption inhibitor
3-Amino-1-(4-methoxyphenyl)azetidin-2-oneContains methoxy substituentAnticancer activity
3-Amino-1-(4-bromophenyl)azetidin-2-oneBromine substitution at phenyl positionSelective inhibition of cysteine proteases
Cis/trans 3-amino azetidinonesVariations in stereochemistryDiverse biological activities depending on configuration

The unique substitution pattern of this compound may provide tailored biological activity compared to its counterparts.

Interaction Studies

Interaction studies using molecular docking techniques have demonstrated that azetidinones can bind effectively to specific biological targets such as tubulin and various enzymes. These studies are critical for optimizing pharmacological profiles and understanding the mechanisms behind their biological activities .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-amino-1,4-bis(4-ethylphenyl)azetidin-2-one

InChI

InChI=1S/C19H22N2O/c1-3-13-5-9-15(10-6-13)18-17(20)19(22)21(18)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4,20H2,1-2H3

InChI Key

WCFWNGQDFGHDJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CC)N

Origin of Product

United States

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